molecular formula C36H36N10 B14421309 N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine CAS No. 83144-87-0

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine

Cat. No.: B14421309
CAS No.: 83144-87-0
M. Wt: 608.7 g/mol
InChI Key: HFXXWXKUWCGKHL-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is a complex organic compound characterized by the presence of multiple benzimidazole groups attached to a butane-1,4-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine typically involves the reaction of benzimidazole derivatives with butane-1,4-diamine under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the reactants.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The benzimidazole groups can bind to metal ions, proteins, and nucleic acids, modulating their activity. This binding can lead to the inhibition of enzymatic functions, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)succinamide
  • N~4~,N~4~,N~4′~,N~4′~-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is unique due to its multiple benzimidazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity to metal ions and biological targets, making it a valuable compound for various applications.

Properties

CAS No.

83144-87-0

Molecular Formula

C36H36N10

Molecular Weight

608.7 g/mol

IUPAC Name

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)butane-1,4-diamine

InChI

InChI=1S/C36H36N10/c1-2-12-26-25(11-1)37-33(38-26)21-45(22-34-39-27-13-3-4-14-28(27)40-34)19-9-10-20-46(23-35-41-29-15-5-6-16-30(29)42-35)24-36-43-31-17-7-8-18-32(31)44-36/h1-8,11-18H,9-10,19-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI Key

HFXXWXKUWCGKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7

Origin of Product

United States

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